molecular formula C10H13NO3 B554739 O-Benzyl-D-serine CAS No. 10433-52-0

O-Benzyl-D-serine

Cat. No. B554739
CAS RN: 10433-52-0
M. Wt: 195.21 g/mol
InChI Key: IDGQXGPQOGUGIX-SECBINFHSA-N
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Description

O-Benzyl-D-serine is a serine derivative . It has a molecular formula of C10H13NO3 and an average mass of 195.215 Da . It is a white to off-white powder .


Synthesis Analysis

This compound has been shown to be efficiently converted from D-5-monosubstitued hydatoin by E.coli . This reveals three co-expressed genes encoding hydantoin racemase, D-hydantoinase, and N-carbamoyl-D-amino acid amidohydrolase .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It has 1 defined stereocentre .


Chemical Reactions Analysis

This compound is involved in the biosynthesis of purines, pyrimidines, and other amino acids . It is synthesized from glycine or threonine .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 359.1±37.0 °C at 760 mmHg, and a flash point of 170.9±26.5 °C . It has 4 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Synthesis and Polymerization

O-Benzyl-D-serine has been utilized in the synthesis of poly(α-hydroxy acids) through ring-opening polymerization. This process involves the cyclization of serine-based α-hydroxy acid, followed by the removal of the benzyl group. The resulting degradable, water-soluble poly(α-hydroxy acids) demonstrate excellent cell compatibility, indicating potential applications in drug delivery systems and as hydrogel scaffolds in tissue engineering (Lu et al., 2012).

Role in Peptide Synthesis

This compound is a key starting material in peptide synthesis. Its optical activity and the ability to yield high-percentage outcomes make it suitable for producing various peptides, such as DL-Seryl-glycine and DL-seryl-L-leucine, through different synthesis methods (OkawaKenzi, 1956).

Application in Serine Glycosides

The synthesis of N-carboxy-α-amino acid anhydrides of several O-acetylated serine glycosides has been reported, where this compound derivatives play a significant role. These anhydrides are useful reagents for linking sugars to linear and branched synthetic polypeptide antigens (Rüde & Meyer‐Delius, 1968).

Insights from Optical Studies

Optical rotatory dispersion and infrared studies of Poly-O-benzyl-L-serine have revealed its conformational properties in solution, particularly the transition between β-structures and the random coil form. These studies are important for understanding the molecular behavior of Poly-O-benzyl-L-serine in different solvent systems (Bradbury et al., 1962).

Enzymatic Interactions

Research on enzymes like DD-carboxypeptidase-transpeptidase has shown that this compound residues can interact with antibiotics like benzylpenicillin, forming complexes that are crucial for understanding antibiotic resistance mechanisms (Marquet et al., 1979).

Mechanism of Action

Target of Action

O-Benzyl-D-serine is a potent co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor . This receptor is a crucial player in synaptic plasticity, a cellular mechanism for learning and memory .

Mode of Action

this compound interacts with its target, the NMDA receptor, in conjunction with its fellow co-agonist, the neurotransmitter glutamate . This interaction activates the NMDA receptor, which is thought to mainly occur under pathological conditions such as excitotoxicity .

Biochemical Pathways

this compound is involved in the serine metabolism pathway . In the brain, it is synthesized from the amino acid L-serine by the enzyme serine racemase . The alanine serine cysteine transporters (ASCT) mediate the transport of this compound into astrocytes, which are a type of glial cell that surrounds synapses . This transport plays a role in regulating its synaptic concentration by sequestration into astrocytes .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution within the body are influenced by its chemical properties . For instance, its optical activity, a property that affects how it interacts with polarized light, is [α]20/D −22±2°, c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl) .

Result of Action

The activation of the NMDA receptor by this compound leads to robust calcium responses in rat spiral ganglion neurons . This suggests that this compound acts specifically on the postsynaptic auditory neurons without altering the functional state of inner hair cells or of the stria vascularis .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of other substrate inhibitors of the alanine serine cysteine transporters, such as trans-4-hydroxy-proline, can reduce the uptake of this compound . Additionally, the compound’s stability may be affected by storage conditions .

Safety and Hazards

O-Benzyl-D-serine should not be used where contact with food or drinking water is possible . Avoid prolonged contact with eyes, skin, and clothing . Use personal protective equipment as required . Avoid dust formation .

Future Directions

Research indicates that alanine serine cysteine transporters (ASCT) are central mediators of astrocytic D-serine transport and play a role in regulating its synaptic concentration by sequestration into astrocytes . This removal of synaptic D-serine and its subsequent metabolic degradation are expected to reduce its extracellular availability, influencing NMDAR activation and NMDAR-dependent synaptic plasticity .

properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGQXGPQOGUGIX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146394
Record name O-Benzyl-D-serine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10433-52-0
Record name O-(Phenylmethyl)-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10433-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-D-serine
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Record name O-Benzyl-D-serine
Source EPA DSSTox
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Record name O-benzyl-D-serine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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